molecular formula C8H9N3O B12828669 5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one

5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12828669
M. Wt: 163.18 g/mol
InChI Key: OSRQADAVYSVULM-UHFFFAOYSA-N
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Description

5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one is a substituted benzimidazolone derivative of significant interest in medicinal chemistry and pharmaceutical research. The benzimidazole core is a privileged scaffold in drug discovery, known for its structural resemblance to naturally occurring nucleotides like purines, which allows it to interact effectively with the biopolymers of living systems, such as proteins, enzymes, and receptors . This compound is specifically functionalized with both amino and methyl groups, making it a versatile synthon or building block for the design and synthesis of more complex molecules. Its primary research value lies in the exploration of new therapeutic agents. Benzimidazole derivatives are extensively investigated for a wide spectrum of pharmacological activities, including antimicrobial , anticancer , antitubercular , and antifungal applications . Researchers utilize this compound to develop novel molecular hybrids, such as those combined with triazine or oxadiazole moieties, to enhance biological activity and overcome antimicrobial resistance (AMR) . The presence of the amino group at the 5-position provides a reactive site for further chemical modification, enabling the construction of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-amino-4-methyl-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C8H9N3O/c1-4-5(9)2-3-6-7(4)11-8(12)10-6/h2-3H,9H2,1H3,(H2,10,11,12)

InChI Key

OSRQADAVYSVULM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine with suitable carbonyl compounds. One common method involves the reaction of o-phenylenediamine with formic acid under reflux conditions. Another approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives in the presence of dehydrating agents .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one exhibits a range of biological activities, making it a compound of interest in drug development.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties:

  • In Vitro Studies: Various derivatives have shown cytotoxicity against cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, one derivative demonstrated an IC50 value of 7.4 μM, indicating potent activity against specific cancer types .
Cell LineIC50 (μM)
HCT-1167.4
MCF-78.5
HeLa6.9

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens:

PathogenMIC (μg/mL)Inhibition Zone (mm)
Staphylococcus aureus4021
Bacillus subtilis30012
Escherichia coli20014
Pseudomonas aeruginosa50010

These results suggest that the compound exhibits varying degrees of effectiveness against different bacterial strains .

Anti-Diabetic Activity

Recent studies highlight its potential as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate metabolism. One derivative showed an IC50 value as low as 0.64 μM, indicating superior activity compared to traditional inhibitors like acarbose .

Case Studies

Several case studies have demonstrated the efficacy of this compound in various assays:

  • Cytotoxicity Assays: Derivatives were tested for their cytotoxic effects across multiple cancer cell lines, showcasing IC50 values ranging from sub-micromolar to micromolar concentrations.
  • Enzyme Inhibition Studies: The derivatives were evaluated for their ability to inhibit α-glucosidase and other relevant enzymes, highlighting a broad spectrum of biological activity .

Mechanism of Action

The mechanism of action of 5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with DNA and RNA, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzimidazolone scaffold is highly versatile, with modifications at positions 1, 3, 4, 5, and 6 leading to diverse pharmacological profiles. Below is a detailed comparison of 5-amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one with structurally related compounds:

Halogenated Benzimidazolone Derivatives

  • Examples : 5-Chloro-, 5-Bromo-, and 5-Fluoro-1H-benzo[d]imidazol-2(3H)-ones (e.g., compounds from ).
  • Key Differences: Halogen substituents (Cl, Br, F) at position 5 enhance lipophilicity and improve binding to hydrophobic enzyme pockets. Activity: Halogenated analogs are potent inhibitors of phospholipase D1 (PLD1), with IC50 values in the nanomolar range. The (S)-methyl group on the ethylenediamine linker further enhances PLD1 inhibition .
  • Comparison: Unlike halogenated derivatives, this compound lacks electron-withdrawing groups, which may reduce enzyme affinity but improve solubility and metabolic stability.

Sulfonamide-Substituted Benzimidazolones

  • Examples : 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives (e.g., compounds 5a–o in ).
  • Key Differences :
    • Sulfonamide groups at position 5 enhance hydrogen bonding with target proteins.
    • Activity : Compound 5b (5-hydrosulfonyl with tetrahydro-2H-pyran substituent) exhibited potent antitumor activity (IC50 = 2.6 µM against HCC1937 cells) and induced apoptosis via caspase activation .

Acylated Benzimidazolones

  • Examples : 1-Isopropyl-3-acyl-5-methyl-benzimidazolone derivatives ().
  • Key Differences :
    • Acyl groups at position 3 modulate steric bulk and electronic effects.
    • Activity : Acylated derivatives showed variable activity depending on the substituent; aromatic acyl groups enhanced kinase inhibition, while aliphatic groups reduced potency .
  • Comparison: The absence of an acyl group in this compound may limit its interaction with kinase active sites but reduce off-target effects.

Methyl- and Amino-Substituted Analogs

  • Examples: 5-Amino-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one (CAS 53439-88-6, ). 4-Methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 19190-68-2, ).
  • Activity: Limited data exist, but methyl groups are often used to improve bioavailability and half-life.
  • Comparison : The 4-methyl substituent in the target compound occupies a distinct spatial position compared to 1- or 3-methyl analogs, which may influence target selectivity.

Biological Activity

5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one, a member of the benzimidazole family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by its heterocyclic structure, which includes an amino group and a methyl group on the benzimidazole ring. The synthesis typically involves the reaction of 2-aminobenzimidazole with various reagents under controlled conditions. Common methods include diazotization followed by nucleophilic coupling, which can yield various substituted derivatives with distinct biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, one study highlighted that treatment with this compound led to an increase in the G1 phase of the cell cycle while decreasing the S and G2/M phases in HepG2 cancer cells .

Table 1: Effects on Cell Cycle Distribution

TreatmentG0-G1 Phase (%)S Phase (%)G2/M Phase (%)
Control52.3934.7712.84
Compound Treatment72.1325.192.68

This data suggests that the compound effectively halts cell division, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

Additionally, studies have demonstrated antimicrobial properties against various pathogens. The compound has shown effectiveness in inhibiting bacterial growth, which positions it as a potential lead for developing new antibiotics .

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings illustrate the compound's potential in treating infections caused by resistant strains of bacteria.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It has been observed to inhibit key enzymes involved in cancer progression and microbial metabolism. For example, its interaction with proteins involved in cell signaling pathways can lead to altered gene expression associated with tumor growth and survival .

Case Studies

In a notable case study involving lymphoma models, derivatives of benzimidazolones were shown to degrade BCL6 protein levels, which is crucial for the survival of certain cancer cells. This degradation was linked to the compound's ability to disrupt protein-protein interactions critical for tumorigenesis .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and therapeutic applications. Future research should focus on:

  • In Vivo Studies: To assess efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) Studies: To optimize derivatives for enhanced potency and selectivity.
  • Combination Therapies: Exploring synergistic effects with existing chemotherapeutics or antibiotics.

Q & A

Q. How is stability assessed under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 2–9) at 37°C; analyze degradation via UPLC.
  • Thermal Stability : Heat at 40–60°C for 48 h; monitor by DSC .

Data Contradiction Analysis

Q. How to reconcile discrepancies in biological activity across structural analogs?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to compare binding poses with target proteins (e.g., AT1 receptor). Validate with MD simulations (GROMACS) to assess binding stability. SAR studies may reveal steric hindrance from 4-methyl groups .

Q. Why do computational predictions sometimes conflict with experimental solubility data?

  • Methodological Answer : LogP calculations (e.g., ChemAxon) may underestimate hydrophilic interactions. Experimentally, use shake-flask methods with HPLC quantification. Adjust predictions using Abraham solvation parameters .

Tables for Key Data

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionEffect on YieldReference
SolventDMF+25%
CatalystK₂CO₃+15%
Temperature80°C+10%

Q. Table 2. Spectroscopic Benchmarks

TechniqueKey SignalInterpretationReference
¹H NMRδ 2.1 (s, 3H)Methyl group
IR1680 cm⁻¹C=O stretch
HRMS[M+H]⁺ 177.20Molecular ion

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